tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a 5-bromothiophen-2-yl group at the 4-position and a tetrahydrofuran-2-ylmethyl ester at the 3-position. The bromothiophene moiety introduces steric bulk and electron-withdrawing effects, while the tetrahydrofuran-derived ester group enhances solubility in polar organic solvents. Its molecular formula is C₂₀H₂₁BrN₂O₄S, with a molecular weight of 489.36 g/mol. Structural elucidation of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, often refined using software like SHELXL and visualized via OLEX2 .
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c1-11-17(20(24)26-10-12-4-3-9-25-12)19(15-7-8-16(21)27-15)18-13(22-11)5-2-6-14(18)23/h7-8,12,19,22H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIUQYXXPGBSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(S3)Br)C(=O)OCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108439 | |
| Record name | (Tetrahydro-2-furanyl)methyl 4-(5-bromo-2-thienyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330952-34-6 | |
| Record name | (Tetrahydro-2-furanyl)methyl 4-(5-bromo-2-thienyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330952-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Tetrahydro-2-furanyl)methyl 4-(5-bromo-2-thienyl)-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Bromothiophene Moiety: The bromothiophene group can be introduced via a Suzuki coupling reaction, where a bromothiophene boronic acid reacts with a halogenated quinoline derivative.
Formation of the Tetrahydrofuran Ring: The THF ring can be formed through an intramolecular cyclization reaction, typically using a diol precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, such as methanol, to form the carboxylate ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the hydrogenation of the double bonds in the quinoline ring.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound may have potential as a lead compound in drug discovery, particularly for the development of new anticancer, antimicrobial, or anti-inflammatory agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-ylmethyl 4-(5-bromothiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of hexahydroquinoline derivatives, which are widely studied for their biological activities, including P-glycoprotein inhibition . Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects: The 5-bromothiophen-2-yl group in the target compound provides stronger electron-withdrawing effects compared to methoxyphenyl or chlorophenyl substituents. This may enhance interactions with hydrophobic pockets in biological targets like P-glycoprotein .
Crystallographic and Hydrogen-Bonding Patterns :
- Analogs like methyl 4-(4-methoxyphenyl) derivatives exhibit N–H···O hydrogen bonds in crystal packing, stabilizing the lattice . The bromothiophene group in the target compound may alter these interactions due to its larger size and Br···S contacts.
Biological Activity :
- Chlorophenyl and pyridine-substituted analogs (e.g., B6) show potent P-glycoprotein inhibition, suggesting that the target compound’s bromothiophene group could similarly enhance binding affinity through halogen bonding .
Synthetic Considerations :
- Synthesis of such derivatives often involves multi-step routes, including Hantzsch-type cyclization and esterification (e.g., using THF and LiHMDS as in ) .
Research Findings and Data
Table 2: Physicochemical and Spectral Data
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